1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine
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Overview
Description
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is a chemical compound that features a brominated pyridine ring attached to a sulfonyl group, which is further connected to an ethyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated to form 5-bromo-pyridine.
Sulfonylation: The brominated pyridine undergoes sulfonylation to introduce the sulfonyl group, resulting in 5-bromo-pyridine-3-sulfonyl chloride.
Piperazine Derivatization: The sulfonyl chloride is then reacted with 4-ethyl-piperazine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium catalysts and ligands are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Material Science: The compound can be incorporated into polymers to modify their properties.
Biological Studies: It can be used to study the effects of sulfonyl and brominated pyridine groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the brominated pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-pyridine-3-sulfonyl)-4-methyl-piperazine: Similar structure but with a methyl group instead of an ethyl group.
5-Bromo-3-pyridinesulfonyl chloride: Lacks the piperazine ring, used as an intermediate in synthesis.
Uniqueness
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine is unique due to the combination of its brominated pyridine ring, sulfonyl group, and ethyl-substituted piperazine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile building block for further synthesis .
Properties
Molecular Formula |
C11H16BrN3O2S |
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Molecular Weight |
334.24 g/mol |
IUPAC Name |
1-(5-bromopyridin-3-yl)sulfonyl-4-ethylpiperazine |
InChI |
InChI=1S/C11H16BrN3O2S/c1-2-14-3-5-15(6-4-14)18(16,17)11-7-10(12)8-13-9-11/h7-9H,2-6H2,1H3 |
InChI Key |
FENAJIJCNZEGRV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
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